REACTION_CXSMILES
|
[Br:1][Si](C)(C)C.CS(C)=O.[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11]1.O>CC#N.CCOC(C)=O>[Br:1][C:12]1[CH:13]=[CH:14][N:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:11]=1
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
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Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
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Type
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CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 0° C.
|
Type
|
WAIT
|
Details
|
to reach rt over 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was shaken
|
Type
|
CUSTOM
|
Details
|
the EtOAc layer was separated
|
Type
|
STIRRING
|
Details
|
the aqueous layer shaken with EtOAc (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combine organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
this was used without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CN(C=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |